![molecular formula C19H16N4O2S2 B2901118 N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 887225-45-8](/img/structure/B2901118.png)
N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the benzothiazole family and is known for its unique chemical structure and properties.
Mechanism of Action
Target of Action
CCG-195277, also known as N-(1,3-benzothiazol-2-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, is a novel inhibitor of Rho signaling . The primary targets of CCG-195277 are RPEL proteins , which are involved in various cellular processes such as cell proliferation, migration, and apoptosis .
Mode of Action
CCG-195277 interacts with its targets, the RPEL proteins, to inhibit the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a key player in Rho signaling . This interaction prevents the interaction between MRTF-A and importin α/β1, thereby inhibiting the nuclear import of MRTF-A .
Biochemical Pathways
CCG-195277 affects the Rho pathway-mediated signaling . This pathway is involved in various cellular functions, including cell growth, migration, and apoptosis . By inhibiting Rho signaling, CCG-195277 can influence these cellular functions .
Result of Action
The inhibition of Rho signaling by CCG-195277 can lead to various molecular and cellular effects. For instance, it can inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It can also selectively stimulate apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide in lab experiments is its unique chemical structure and properties, which make it a versatile compound for various applications. Additionally, its synthesis is relatively straightforward and can be carried out using simple laboratory equipment. However, one limitation of using this compound is its potential toxicity, which may require special handling and safety precautions.
Future Directions
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. One potential direction is to investigate its potential use as an anti-cancer agent, particularly in the treatment of breast and lung cancer. Another direction is to study its role in enzyme inhibition and protein binding, which may provide insights into its mode of action. Additionally, its potential use as an anti-inflammatory and anti-microbial agent warrants further investigation.
Synthesis Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide involves the reaction of 2-mercaptoacetamide, 2-methoxyphenylimidazole, and 2-aminobenzothiazole in the presence of a suitable catalyst. The reaction may be carried out using various solvents, including ethanol, methanol, and water. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biochemistry, it has been studied for its role in enzyme inhibition and protein binding. In pharmacology, it has been evaluated for its potential use as a drug candidate.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-25-15-8-4-3-7-14(15)23-11-10-20-19(23)26-12-17(24)22-18-21-13-6-2-5-9-16(13)27-18/h2-11H,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOUFJMCDUOGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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